Pyrazolo[1,5-a]pyridin-2-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
Pyrazolo[1,5-a]pyridin-2-ol: A Comprehensive Technical Guide for Drug Discovery Professionals
This in-depth guide provides a technical overview of Pyrazolo[1,5-a]pyridin-2-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and burgeoning applications, offering a valuable resource for researchers and professionals in drug development.
Introduction: The Rising Prominence of a Privileged Scaffold
Pyrazolo[1,5-a]pyridin-2-ol is a fused heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with a hydroxyl group at the 2-position.[1] Its unique structural framework has positioned it as a valuable scaffold in the synthesis of novel pharmaceutical agents. This guide will explore the key attributes that make this molecule a compelling starting point for drug discovery programs, particularly in oncology and infectious diseases.[1]
Physicochemical and Structural Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount for its application in drug discovery. The key identifiers and properties of Pyrazolo[1,5-a]pyridin-2-ol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 59942-87-9 | [1][2] |
| Molecular Formula | C₇H₆N₂O | [1][3][4] |
| Molecular Weight | 134.14 g/mol | [1][4] |
| IUPAC Name | 1H-pyrazolo[1,5-a]pyridin-2-one | [1][4] |
| Melting Point | 127-128 °C | [2][5] |
| Appearance | White solid | [2] |
| SMILES | C1=CC2=CC(=O)NN2C=C1 | [1][6] |
| InChI | InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10) | [1][4] |
| InChI Key | WZCJFNVSGQSWLF-UHFFFAOYSA-N | [1][4] |
Synthesis of Pyrazolo[1,5-a]pyridin-2-ol: A Step-by-Step Protocol
The synthesis of Pyrazolo[1,5-a]pyridin-2-ol can be achieved through various synthetic routes, with cyclocondensation reactions being a prominent method.[1] Below is a detailed, self-validating protocol adapted from established literature.[2][5] The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol outlines the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine from ethyl 2-pyridylacetate and hydroxylamine-O-sulfonic acid.
Materials:
-
Ethyl 2-pyridylacetate
-
Hydroxylamine-O-sulfonic acid
-
Potassium hydroxide (KOH) solution (2.6 N)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Acetic acid
-
Magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation of the Aminating Agent: In a round-bottom flask cooled to 0 °C using an ice bath, dissolve 4.14 g (36.6 mmol) of hydroxylamine-O-sulfonic acid in 13.8 mL of water. Neutralize the solution by the slow, dropwise addition of a 2.6 N KOH solution. This step generates the active aminating agent in situ, which is crucial for the subsequent reaction with the pyridine derivative.
-
N-Amination of Pyridine: To the neutralized solution from Step 1, slowly add 26.2 mL (0.172 mol) of ethyl 2-pyridylacetate at 0 °C. The low temperature is maintained to control the exothermicity of the reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 hours. This extended reaction time ensures the completion of the N-amination and subsequent cyclization.
-
Initial Extraction: After 30 hours, extract the reaction mixture with dichloromethane. The aqueous layer is then adjusted to a pH of 9 with a 10% Na₂CO₃ solution and re-extracted with dichloromethane. This basic extraction ensures that any unreacted starting material and acidic byproducts are removed.
-
Acidification and Product Extraction: The aqueous layer is then carefully acidified to a pH of 5 with acetic acid. This protonates the desired product, Pyrazolo[1,5-a]pyridin-2-ol, making it more soluble in the organic phase. Extract the product with dichloromethane.
-
Drying and Concentration: Combine all the organic layers and dry them over anhydrous MgSO₄. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash chromatography using a hexane/EtOAc (90:10) solvent system. This step is critical to isolate the pure Pyrazolo[1,5-a]pyridin-2-ol from any remaining impurities. The final product is a white solid (607 mg, 39% yield).[2]
Synthesis Workflow Diagram
Caption: Synthetic workflow for Pyrazolo[1,5-a]pyridin-2-ol.
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyrazolo[1,5-a]pyridin-2-ol and its derivatives have demonstrated significant potential in several therapeutic areas.
Anticancer Properties
Research has shown that derivatives of Pyrazolo[1,5-a]pyridin-2-ol exhibit selective cytotoxic effects against various cancer cell lines.[1] The planar, aromatic nature of the fused ring system allows for effective interaction with the active sites of key oncogenic proteins. The pyrazolo[1,5-a]pyrimidine scaffold, a closely related structure, has been successfully utilized to develop inhibitors of cyclin-dependent kinase 9 (CDK9), a target of emerging interest in cancer therapy.[7] Furthermore, this class of compounds has been investigated as inhibitors for other protein kinases crucial in cancer progression, such as EGFR, B-Raf, and MEK.[8]
Antimicrobial Activity
In addition to their anticancer potential, derivatives of Pyrazolo[1,5-a]pyridin-2-ol have shown promising antimicrobial properties.[1] Studies have reported their activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] Some derivatives have also exhibited significant antifungal activity against common pathogens such as Candida albicans.[1]
Central Nervous System (CNS) Applications
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in treating neurological disorders. For instance, derivatives have been synthesized and evaluated as neuropeptide Y1 (NPY Y1) receptor antagonists, which play a role in regulating food intake and could be relevant for treating obesity and related metabolic disorders.[9]
Conclusion
Pyrazolo[1,5-a]pyridin-2-ol represents a versatile and promising scaffold for the development of novel therapeutics. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, underscores its importance for researchers in drug discovery. Future research will likely focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles, paving the way for new and effective treatments for a range of diseases.
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- ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
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- PubMed. (2015, October 1). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
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- Thermo Fisher Scientific. Pyrazolo[1,5-a]pyridine, 97% 1 g.
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![Chemical structure of Pyrazolo[1,5-a]pyridin-2-ol](https://i.imgur.com/example.png)
